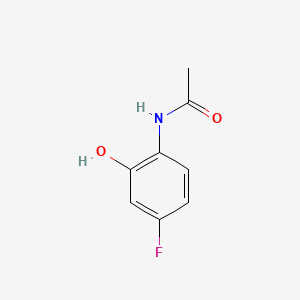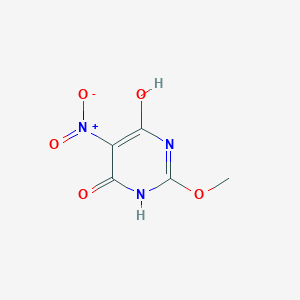
8-Methyl-2-(propylthio)quinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
8-Methyl-2-(propylthio)quinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, organic synthesis, and material science. The presence of the propylsulfanyl group and the carbaldehyde functional group in this compound makes it a valuable intermediate for the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-(propylthio)quinoline-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a classical approach for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent. This method is particularly useful for synthesizing quinoline derivatives with various substituents.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, is also gaining popularity in the industrial production of quinoline derivatives.
化学反応の分析
Types of Reactions
8-Methyl-2-(propylthio)quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propylsulfanyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products
Oxidation: 8-Methyl-2-(propylsulfanyl)quinoline-3-carboxylic acid.
Reduction: 8-Methyl-2-(propylsulfanyl)quinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
8-Methyl-2-(propylthio)quinoline-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a valuable intermediate for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound can be used as a starting material for the synthesis of biologically active molecules.
Medicine: Quinoline derivatives have been studied for their potential use as antimalarial, anti-inflammatory, and anticancer agents. This compound can be used in the development of new therapeutic agents.
Industry: Quinoline derivatives are used in the production of dyes, pigments, and agrochemicals. This compound can be used as a precursor for the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 8-Methyl-2-(propylthio)quinoline-3-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The quinoline ring system can intercalate with DNA, leading to the inhibition of DNA replication and transcription. The propylsulfanyl group can enhance the lipophilicity of the compound, facilitating its interaction with cell membranes and intracellular targets.
類似化合物との比較
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with a chloro substituent instead of a propylsulfanyl group.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position instead of a methyl group.
Quinoline-3-carbaldehyde: Lacks the methyl and propylsulfanyl substituents.
Uniqueness
8-Methyl-2-(propylthio)quinoline-3-carbaldehyde is unique due to the presence of both the propylsulfanyl and carbaldehyde functional groups
特性
CAS番号 |
920494-64-0 |
|---|---|
分子式 |
C14H15NOS |
分子量 |
245.34 g/mol |
IUPAC名 |
8-methyl-2-propylsulfanylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C14H15NOS/c1-3-7-17-14-12(9-16)8-11-6-4-5-10(2)13(11)15-14/h4-6,8-9H,3,7H2,1-2H3 |
InChIキー |
FPOYGUNTAVOBNR-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=NC2=C(C=CC=C2C=C1C=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Azabicyclo[2.2.2]oct-2-ene, 3-(5-pyrimidinyl)-](/img/structure/B8668649.png)




![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6h)-one 1-oxide](/img/structure/B8668676.png)








